1-(cyclohexylsulfonyl)-N-methylazetidin-3-amine hydrochloride
Overview
Description
The compound “1-(cyclohexylsulfonyl)-N-methylazetidin-3-amine hydrochloride” is a complex organic molecule. It contains a cyclohexylsulfonyl group, an azetidin group (a type of four-membered ring), and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexylsulfonyl group would likely contribute significant steric bulk .Chemical Reactions Analysis
Amines, like the N-methylamine group in this compound, are known to be basic and can participate in a variety of chemical reactions . The sulfonyl group could potentially be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimicrobial and Anticancer Activities
Compounds with structural elements similar to 1-(cyclohexylsulfonyl)-N-methylazetidin-3-amine hydrochloride have been synthesized and tested for antimicrobial and anticancer activities. For example, a series of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles exhibited significant antimicrobial activity against Salmonella typhimurium and showed in vitro cytotoxicity against human liver carcinoma, breast cancer, and colon cancer cell lines (El-Sawy et al., 2013).
Enzyme Inactivation
Research on the transformation of heterocyclic reversible monoamine oxidase-B (MAO-B) inactivators into irreversible inactivators by N-methylation highlights the potential application of similar compounds in enzyme regulation studies. The primary amine analogues of derivatives of a compound were found to be reversible inhibitors of MAO-B, whereas their secondary and tertiary amine analogues acted as irreversible inhibitors (Ding & Silverman, 1993).
Synthesis of Heterocycles
The synthesis of heterocycles is another area of application, where compounds with sulfonamide groups have been utilized to create new heterocyclic structures. For instance, research involving the synthesis and characterization of N-(alkyl- and benzylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes showcases the utility of sulfonamide derivatives in generating novel heterocyclic compounds with potential pharmaceutical relevance (Kasyan et al., 2007).
Cyclin-Dependent Kinase Inhibitors
The search for cyclin-dependent kinase inhibitors using a new variant of the cope elimination demonstrates the role of sulfone-containing compounds in the development of kinase inhibitors. This research highlights the potential of such compounds in medicinal chemistry, particularly in the design of inhibitors targeting specific enzymes involved in cell cycle regulation (Griffin et al., 2006).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-cyclohexylsulfonyl-N-methylazetidin-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.ClH/c1-11-9-7-12(8-9)15(13,14)10-5-3-2-4-6-10;/h9-11H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYBMHRFYLTHQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)S(=O)(=O)C2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.